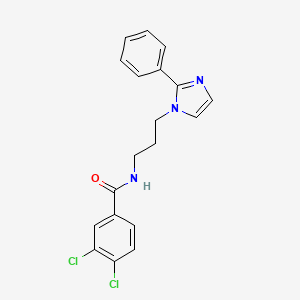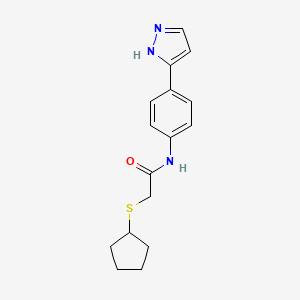![molecular formula C18H16N2O4S B2401708 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034465-00-2](/img/structure/B2401708.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide” is a compound that has been mentioned in the context of various studies. For instance, it has been described in the in vitro and in vivo pharmacology of a novel TRPV1 antagonist, AMG 9810 . It has also been identified as a potent DprE1 inhibitor .
Synthesis Analysis
The synthesis of this compound or its analogues has been discussed in several studies. For example, a series of 6-dihydroxy-1H-benzo[d]imidazoles, which are analogues of the compound, were prepared as JNK3 inhibitors . The synthesis involved modifying the benzimidazole moiety with various aryl groups and hydroxylation .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR . The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide” are not explicitly mentioned in the search results, the compound has been synthesized and characterized in various studies .
Scientific Research Applications
Alzheimer’s Disease Therapeutics
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Further treatment with different alkyl/aralkyl halides yielded N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives have been investigated as potential agents for treating Alzheimer’s disease. Cholinesterase enzyme inhibition studies suggest their therapeutic potential in managing this neurodegenerative disorder.
Antibacterial Activity
The compound has demonstrated antibacterial properties. In particular, it was effective against Bacillus subtilis (with 60.04% bacterial biofilm growth inhibition) and showed activity against Escherichia coli as well . Further research could explore its potential as an antibacterial agent.
Chiral Motifs in Medicinal Compounds
Chiral motifs derived from 2,3-dihydro-1,4-benzodioxane are widely utilized in diverse medicinal substances. Examples include prosympal, dibozane, piperoxan, and doxazosin. These compounds exhibit significant biological activities . Investigating the chiral properties of our compound may reveal additional therapeutic applications.
Enzyme Inhibition Studies
The synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were evaluated for their inhibition of cholinesterase and lipoxygenase enzymes. While their inhibition activity was moderate to weak, further exploration could uncover specific targets and applications .
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase, it may impactneurotransmission and inflammatory pathways .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential inhibitory effects on cholinesterases and lipoxygenase, it may lead to changes in neural signal transmission and inflammatory responses .
Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the context of neurodegenerative diseases . Additionally, more studies could be conducted to fully understand its physical and chemical properties, safety, and hazards.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-14(11-2-4-15-16(7-11)24-6-5-23-15)9-19-18(22)12-1-3-13-17(8-12)25-10-20-13/h1-4,7-8,10,14,21H,5-6,9H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGEDOFFJXUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)